molecular formula C12H20ClN3 B2886452 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride CAS No. 2377033-31-1

3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride

Cat. No.: B2886452
CAS No.: 2377033-31-1
M. Wt: 241.76
InChI Key: YTTNDFMHJZPPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride typically involves the following steps:

  • Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to introduce the desired substituents.

  • Indazole Synthesis: The indazole ring is formed through cyclization reactions involving the piperidine derivative.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the indazole derivative with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Conversion of the piperidine ring to its corresponding N-oxide.

  • Reduction: Reduction of the indazole ring to produce simpler derivatives.

  • Substitution: Replacement of hydrogen atoms on the piperidine or indazole rings with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • N-oxides: Resulting from the oxidation of the piperidine ring.

  • Reduced Derivatives: Obtained from the reduction of the indazole ring.

  • Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

3-(Piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and hypertension.

  • Industry: Employed in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Piperidine derivatives

  • Indazole derivatives

  • Other piperidinyl-indazole compounds

Uniqueness: 3-(Piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride is unique due to its specific structural features and potential applications. Its combination of piperidine and indazole rings provides distinct chemical and biological properties compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-piperidin-4-yl-4,5,6,7-tetrahydro-1H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h9,13H,1-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTNDFMHJZPPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.